molecular formula C10H12N2O2S2 B009565 8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene CAS No. 107089-68-9

8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene

Cat. No. B009565
M. Wt: 256.3 g/mol
InChI Key: ODJAJVAAPDLRIQ-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene (DDTC) is a cyclic molecule that has gained significant attention in the scientific community due to its unique properties and potential applications. DDTC is a versatile compound that can be synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene is not fully understood, but it is believed to act as a chelating agent for metal ions. 8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene has been shown to form stable complexes with a variety of metal ions, including copper, zinc, and iron.

Biochemical And Physiological Effects

8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene has been shown to have a variety of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and the ability to inhibit the growth of cancer cells. 8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene has also been investigated for its potential to protect against neurodegenerative diseases and to improve cognitive function.

Advantages And Limitations For Lab Experiments

One advantage of using 8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene in lab experiments is its high stability and low toxicity. 8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene is also relatively easy to synthesize and can be used in a variety of applications. However, one limitation of using 8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on 8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene, including investigating its potential applications in the treatment of cancer and other diseases, exploring its mechanism of action in more detail, and developing new methods for synthesizing and working with 8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene. Additionally, there is potential for 8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene to be used in the development of new materials and technologies, such as sensors and catalysts.

Synthesis Methods

8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene can be synthesized using a variety of methods, including the reaction of 1,2-dithiolane-3-one-1,1-dioxide with acetonitrile and cyanogen chloride. This method yields a high purity product and has been used in many studies investigating the properties of 8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene.

Scientific Research Applications

8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene has been used in a variety of scientific research applications, including as a ligand in coordination chemistry, a reagent in organic synthesis, and a fluorescent probe for metal ions. 8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene has also been investigated for its potential applications in the treatment of cancer and other diseases.

properties

CAS RN

107089-68-9

Product Name

8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene

Molecular Formula

C10H12N2O2S2

Molecular Weight

256.3 g/mol

IUPAC Name

(8Z)-1,4-dioxa-7,10-dithiacyclododec-8-ene-8,9-dicarbonitrile

InChI

InChI=1S/C10H12N2O2S2/c11-7-9-10(8-12)16-6-4-14-2-1-13-3-5-15-9/h1-6H2/b10-9-

InChI Key

ODJAJVAAPDLRIQ-KTKRTIGZSA-N

Isomeric SMILES

C1COCCS/C(=C(\SCCO1)/C#N)/C#N

SMILES

C1COCCSC(=C(SCCO1)C#N)C#N

Canonical SMILES

C1COCCSC(=C(SCCO1)C#N)C#N

Pictograms

Irritant

synonyms

8 9-DICYANO-1 4-DIOXA-7 10-DITHIACYCLO-&

Origin of Product

United States

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